molecular formula C9H11BrN2O2 B1334819 2-(4-Bromophenoxy)propanohydrazide CAS No. 325778-59-4

2-(4-Bromophenoxy)propanohydrazide

Cat. No. B1334819
CAS RN: 325778-59-4
M. Wt: 259.1 g/mol
InChI Key: APNYQCKNAHEZCX-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenoxy)propanohydrazide” is an important intermediate for the synthesis of heterocyclic compounds such as azoles, 2,5-disubstituted-1,3,4-oxadiazoles, and 5-substituted 2-mercapto-1,3,4-oxadiazoles .


Synthesis Analysis

The synthesis of “2-(4-Bromophenoxy)propanohydrazide” involves the use of the bromophenoxy group which subtends a dihedral angle of 82.81 (7)° with the plane passing through the propanohydrazide moiety .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenoxy)propanohydrazide” is characterized by a bromophenoxy group that subtends a dihedral angle of 82.81 (7)° with the plane passing through the propanohydrazide moiety . The crystal structure is stabilized by intermolecular N—H…O hydrogen bonds that form columns extending along the b axis .


Physical And Chemical Properties Analysis

The molecular formula of “2-(4-Bromophenoxy)propanohydrazide” is C9H11BrN2O2. It has an average mass of 259.100 Da and a monoisotopic mass of 258.000397 Da .

Scientific Research Applications

Coordination Chemistry

The compound has been used to synthesize a coordination polymer of Ni(II) , which exhibits a polymeric structure . This structure is formed through the bidentate coordination of 2-(4-Bromophenoxy)propanohydrazide, which coordinates through the carbonyl oxygen atom and the amine nitrogen. Such coordination compounds are significant for understanding the chemical bonding and properties of transition metals.

Antimicrobial Pharmaceuticals

Hydrazide functional groups are crucial in antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals . Derivatives containing an aromatic fragment, like 2-(4-Bromophenoxy)propanohydrazide, exhibit varying degrees of antibacterial and antifungal activities, which are influenced by the nature of the substituent attached to the benzene ring.

Cancer Therapeutics

Metal complexes comprising Co(II), Ni(II), Cu(II), and Cd(II) chlorides, as well as CuBr2, Cu(CH3COO)2, and Cu(ClO4)2, in conjunction with 2-(4-Bromophenoxy)propanohydrazide, have shown potential for therapeutic chemoprevention against cancerous cells . These complexes exhibit efficacy in inhibiting the growth of cancer cells, making them a subject of interest in oncological research.

Synthesis of Heterocyclic Compounds

2-(4-Bromophenoxy)propanohydrazide is an important intermediate in the synthesis of heterocyclic compounds such as azoles, 2,5-disubstituted-1,3,4-oxadiazoles, and 5-substituted 2-mercapto-1,3,4-oxadiazoles . These heterocyclic compounds have various applications in medicinal chemistry due to their biological activities.

Crystallography

The crystal structure of 2-(4-Bromophenoxy)propanohydrazide has been studied, revealing that the bromophenoxy group subtends a dihedral angle with the propanohydrazide moiety . This information is valuable for the design of new compounds and for understanding the molecular geometry of similar structures.

Antiviral Activity

Hydrazide derivatives, including those with a structure similar to 2-(4-Bromophenoxy)propanohydrazide, have been found to exhibit potent antiviral activity . They show a pronounced binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I), which is significant for developing new antiviral drugs.

Proteomics Research

This compound is available for purchase as a product for proteomics research applications . It can be used as a starting material for synthesizing novel biologically active derivatives, which are then used in various proteomics studies.

Material Science

The thermogravimetric analysis and IR spectroscopy of the coordination compound of Ni(II) with 2-(4-Bromophenoxy)propanohydrazide provide insights into the thermal stability and bonding characteristics of materials . Such studies are essential for developing new materials with desired thermal and chemical properties.

properties

IUPAC Name

2-(4-bromophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNYQCKNAHEZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402125
Record name 2-(4-bromophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)propanohydrazide

CAS RN

325778-59-4
Record name 2-(4-bromophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of 2-(4-Bromophenoxy)propanohydrazide?

A1: The crystal structure analysis reveals that the bromophenoxy group and the propanohydrazide moiety within the molecule are not coplanar. Instead, they are offset by a dihedral angle of 82.81° []. This information can be valuable for understanding potential interactions with other molecules. Additionally, the crystal structure is stabilized by intermolecular hydrogen bonding between the N-H groups and the oxygen atoms, forming columnar structures along the b-axis []. This type of packing information can be important for understanding the physical properties of the compound.

Q2: What is the primary use of 2-(4-Bromophenoxy)propanohydrazide?

A2: The abstract states that 2-(4-Bromophenoxy)propanohydrazide is a crucial intermediate in the synthesis of heterocyclic compounds []. Specifically, it is used to create azoles, 2,5-disubstituted-1,3,4-oxadiazoles, and 5-substituted 2-mercapto-1,3,4-oxadiazoles []. These heterocyclic compounds have diverse applications in medicinal and materials chemistry.

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